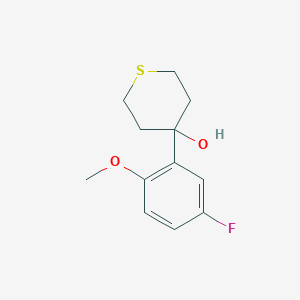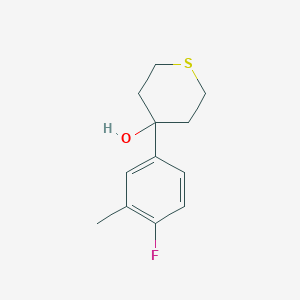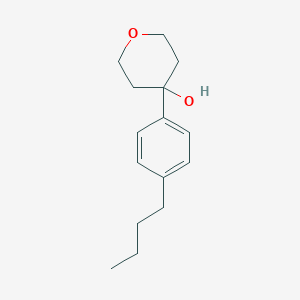
4-(4-Methylsulfanylphenyl)oxan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “4-(4-Methylsulfanylphenyl)oxan-4-ol” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylsulfanylphenyl)oxan-4-ol involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary depending on the desired application and the scale of production. Common methods include:
Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.
Catalytic Reactions: Catalysts are often used to increase the efficiency and selectivity of the reactions.
Temperature and Pressure Control: Precise control of temperature and pressure is crucial to optimize reaction rates and yields.
Industrial Production Methods
In an industrial setting, the production of this compound is typically scaled up using large reactors and automated systems to ensure consistency and efficiency. Key aspects of industrial production include:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Continuous Flow Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.
化学反応の分析
Types of Reactions
4-(4-Methylsulfanylphenyl)oxan-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form new products.
Reduction: Reduction reactions involve the gain of electrons, often using reducing agents.
Substitution: In substitution reactions, one functional group in the compound is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Reactions are often carried out in solvents such as ethanol, methanol, or dichloromethane to facilitate the reaction and improve yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
4-(4-Methylsulfanylphenyl)oxan-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials, coatings, and other industrial products.
作用機序
The mechanism of action of 4-(4-Methylsulfanylphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. This can include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions and responses.
特性
IUPAC Name |
4-(4-methylsulfanylphenyl)oxan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-15-11-4-2-10(3-5-11)12(13)6-8-14-9-7-12/h2-5,13H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHUBSQDNCYPGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2(CCOCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)C2(CCOCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(Trifluoromethyl)phenyl]thian-4-ol](/img/structure/B8081147.png)









